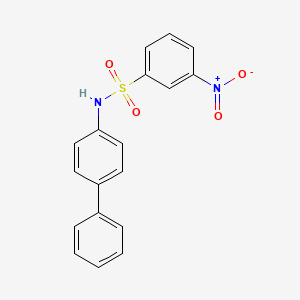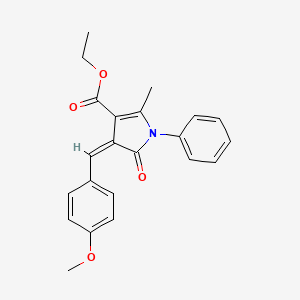![molecular formula C5H11N3O6 B14950512 1-Methoxy-3-[methyl(nitro)amino]propan-2-yl nitrate](/img/structure/B14950512.png)
1-Methoxy-3-[methyl(nitro)amino]propan-2-yl nitrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Methoxy-3-[methyl(nitro)amino]propan-2-yl nitrate is a chemical compound with a complex structure that includes a methoxy group, a nitro group, and a nitrate ester
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methoxy-3-[methyl(nitro)amino]propan-2-yl nitrate typically involves multiple steps. One common method includes the nitration of a suitable precursor, followed by the introduction of the methoxy group and the nitrate ester. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration processes, followed by purification steps such as distillation or crystallization. The use of automated reactors and continuous flow systems can enhance the efficiency and safety of the production process.
化学反応の分析
Types of Reactions
1-Methoxy-3-[methyl(nitro)amino]propan-2-yl nitrate can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of more oxidized products, often involving the nitro group.
Reduction: Reduction reactions can convert the nitro group to an amino group, altering the compound’s properties.
Substitution: The methoxy and nitrate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce amino derivatives.
科学的研究の応用
1-Methoxy-3-[methyl(nitro)amino]propan-2-yl nitrate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: The compound’s biological activity is studied for potential therapeutic applications.
Medicine: Research into its pharmacological properties may lead to the development of new drugs.
Industry: It is used in the manufacture of specialty chemicals and materials.
作用機序
The mechanism of action of 1-Methoxy-3-[methyl(nitro)amino]propan-2-yl nitrate involves its interaction with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the nitrate ester may release nitric oxide under certain conditions, influencing various biochemical pathways.
類似化合物との比較
Similar Compounds
- 1-Methoxy-3-[methyl(nitro)amino]propan-2-ol
- 1-Methoxy-3-[methyl(nitro)amino]propan-2-amine
- 1-Methoxy-3-[methyl(nitro)amino]propan-2-yl sulfate
Uniqueness
1-Methoxy-3-[methyl(nitro)amino]propan-2-yl nitrate is unique due to the presence of both a nitro group and a nitrate ester, which confer distinct chemical and biological properties
特性
分子式 |
C5H11N3O6 |
|---|---|
分子量 |
209.16 g/mol |
IUPAC名 |
[1-methoxy-3-[methyl(nitro)amino]propan-2-yl] nitrate |
InChI |
InChI=1S/C5H11N3O6/c1-6(7(9)10)3-5(4-13-2)14-8(11)12/h5H,3-4H2,1-2H3 |
InChIキー |
ACUCQLYVJFSQQR-UHFFFAOYSA-N |
正規SMILES |
CN(CC(COC)O[N+](=O)[O-])[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[ethane-1,2-diylbis(1H-tetrazole-1,5-diyl)]bis(N,N-dimethylmethanamine)](/img/structure/B14950434.png)
![Bis[4-(dimethylamino)phenyl]methanone [4-(2-naphthyl)-1,3-thiazol-2-YL]hydrazone](/img/structure/B14950436.png)

![N-[2-(4-fluorophenyl)ethyl]-N'-propylethanediamide](/img/structure/B14950449.png)
![4-Fluoro-N-({N'-[(3E)-2-oxo-1-(2-phenylethyl)-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)benzamide](/img/structure/B14950459.png)
![2-{[(6-amino-9H-purin-8-yl)sulfanyl]methyl}-3-[3-(trifluoromethyl)phenyl]quinazolin-4(3H)-one](/img/structure/B14950470.png)
![2,2-bis[(7-amino-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-3-yl)sulfanyl]-1-phenylethanone](/img/structure/B14950473.png)
![(2-benzyl-1,3-dioxopropane-1,3-diyl)bis[(1E)hydrazin-2-yl-1-ylidene(E)methylylidene-2-nitrobenzene-4,1-diyl] dinaphthalene-1-carboxylate](/img/structure/B14950479.png)
![N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-N-[4-chloro-3-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B14950485.png)
![N-({N'-[(3E)-1-[(2H-1,3-Benzodioxol-5-YL)methyl]-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)-2-fluorobenzamide](/img/structure/B14950493.png)
![N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-methyl-N-(4-methylphenyl)benzamide](/img/structure/B14950499.png)

![4-tert-butyl-N-{[4-(3-chlorophenyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]methyl}benzamide](/img/structure/B14950523.png)
